molecular formula C6H5BrF3N3 B13588482 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole

4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole

Cat. No.: B13588482
M. Wt: 256.02 g/mol
InChI Key: SJVBEIRLEOMNNX-UHFFFAOYSA-N
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Description

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole is a chemical building block for research applications. The 1,2,3-triazole scaffold is recognized in medicinal chemistry for its ability to engage in hydrogen bonding and dipole interactions with biological targets, which can improve binding affinity and influence the pharmacokinetic properties of potential drug candidates . The bromine atom at the 4-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, allowing for the creation of diverse compound libraries . The 1-(trifluoromethyl)cyclopropyl substituent is a structurally unique moiety that incorporates both the high electronegativity of fluorine and the steric constraint of a cyclopropyl ring. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the cyclopropyl ring can impose conformational restraint, potentially leading to increased selectivity and potency in bioactive molecules . This combination of features makes this compound a versatile intermediate for constructing more complex molecules in drug discovery efforts, particularly in the synthesis of potential enzyme inhibitors or functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H5BrF3N3

Molecular Weight

256.02 g/mol

IUPAC Name

4-bromo-1-[1-(trifluoromethyl)cyclopropyl]triazole

InChI

InChI=1S/C6H5BrF3N3/c7-4-3-13(12-11-4)5(1-2-5)6(8,9)10/h3H,1-2H2

InChI Key

SJVBEIRLEOMNNX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(F)(F)F)N2C=C(N=N2)Br

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

One of the most reliable and widely used methods for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "Click chemistry." This method allows for regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.

  • Synthetic Route: The preparation typically involves the reaction of a 4-bromo-substituted azide with a terminal alkyne bearing the 1-(trifluoromethyl)cyclopropyl substituent in the presence of a copper(I) catalyst (such as copper(I) iodide) in a suitable solvent system (e.g., methanol/water or acetonitrile) with a base like triethylamine.

  • Reaction Conditions: Room temperature to mild heating (20–60 °C), reaction times ranging from 3 to 24 hours depending on substrates.

  • Yields: Moderate to high yields (typically 70–90%) are reported for similar 4-bromo-1-substituted triazoles.

  • Mechanistic Insight: The copper catalyst coordinates to the terminal alkyne, activating it towards cycloaddition with the azide to form the 1,4-disubstituted triazole ring regioselectively.

  • Example: A reported synthesis involved the use of bromo(phosphoryl)ethyne and azide substrates with CuI catalysis to yield 4-bromo-1,2,3-triazoles, which can be further functionalized to introduce trifluoromethylcyclopropyl groups via nucleophilic substitution or cross-coupling reactions.

Multicomponent Reactions Involving Trifluoromethyltrimethylsilane

  • Method: A multicomponent reaction involving sulfur powder, trifluoromethyltrimethylsilane, and copper(I) iodide catalyst has been employed to introduce trifluoromethyl groups onto alkynes, which subsequently undergo azide cycloaddition to form trifluoromethyl-substituted triazoles.

  • Substrate Scope: Terminal alkynes with electron-donating groups favor this reaction, whereas electron-withdrawing groups reduce yields. Alkyl alkynes provide moderate yields.

  • Application: This method can be adapted to prepare the trifluoromethylcyclopropyl-substituted alkyne intermediate, which upon CuAAC with 4-bromoazide derivatives yields the target compound.

Palladium-Catalyzed Cross-Coupling Reactions

  • Suzuki–Miyaura Cross-Coupling: After initial synthesis of 4-bromo-1-substituted triazoles, palladium-catalyzed Suzuki–Miyaura cross-coupling with arylboronic acids or other organoboron reagents can be used to introduce various substituents, including trifluoromethylcyclopropyl groups if appropriately functionalized boronic acids are used.

  • Reaction Conditions: Typically conducted in mixed solvents such as tetrahydrofuran/water at elevated temperatures (85–90 °C) with palladium acetate as catalyst and potassium carbonate as base.

  • Yields: Good to excellent yields (82–91%) have been reported for similar triazole derivatives.

Grignard Reagent-Mediated Functionalization

  • Method: Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, selective reaction with isopropylmagnesium chloride (a Grignard reagent) at low temperatures (-78 °C to 0 °C) can produce 1-substituted-4-bromo-1H-1,2,3-triazole intermediates.

  • Subsequent Steps: These intermediates can be functionalized further by reaction with trifluoromethyl-containing electrophiles or via cross-coupling to install the trifluoromethylcyclopropyl group.

  • Purification: Extraction, drying, and crystallization steps are used to isolate pure products.

  • Advantages: This method allows for controlled substitution at the 4-position while preserving the bromine, which is essential for further functionalization.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 4-bromo azide, trifluoromethylcyclopropyl alkyne, CuI, base, MeOH/H2O High regioselectivity, mild conditions Requires pre-synthesis of azide and alkyne 70–90
Multicomponent Reaction with TMSCF3 Sulfur powder, trifluoromethyltrimethylsilane, CuI catalyst Direct introduction of CF3 group Sensitive to electronic effects on substrates Moderate
Palladium-Catalyzed Cross-Coupling 4-bromo-1-triazole, arylboronic acids, Pd(OAc)2, K2CO3, THF/H2O Versatile for diverse substituents Requires boronic acid derivatives 82–91
Grignard Reagent Functionalization 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride Selective substitution, scalable Low temperature control needed Not explicitly reported

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Formation of 4-substituted triazoles.

    Oxidation and Reduction: Formation of oxidized or reduced triazole derivatives.

    Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Incorporated into polymers and materials to enhance properties such as thermal stability and chemical resistance.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents on Triazole Core Molecular Weight (g/mol) Key Functional Groups
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole 4-Br, 1-(CF₃-cyclopropyl) 273.00 Br (electrophilic site), CF₃ (lipophilic)
4-(1-(6-(Trifluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide (79) 4-(CF₃-pyridinyl cyclopropyl), 3-methyl, carboxamide 480.40 CF₃-pyridine, carboxamide (H-bond donor)
4-(3-(4-Allyl-2-methoxyphenoxy)propyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole (45) 4-allylphenoxypropyl, 1-(CF₃-benzyl) 475.50 Allyl (reactivity), benzyl (steric bulk)
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone 4-Br, 5-methyl, 2-bromoethanone 357.97 Br (dual sites), ketone (polarity)
1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole 4-Br, 2-(CF₃O), 3-methyl 305.09 CF₃O (electron-withdrawing), methyl

Key Observations :

  • Bromine at the 4-position is a common feature in compounds like and , enabling Suzuki or Ullmann couplings.
  • Trifluoromethyl groups (CF₃ or CF₃O) enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Carboxamide-containing derivatives (e.g., compound 79) exhibit improved solubility due to H-bonding capacity .

Key Observations :

  • Copper-catalyzed cycloadditions (e.g., compound 45 ) and SFC-based chiral resolutions (e.g., compound 79 ) are widely used for triazole synthesis.
  • Bromination reactions (e.g., ) often require harsh conditions (e.g., Br₂ in acetic acid) but provide high regioselectivity.

Physicochemical and Spectroscopic Properties

Table 3: Physical Properties and Analytical Data

Compound Melting Point (°C) HPLC/SFC Purity (%) ¹H NMR (δ, ppm) ESIMS (m/z)
This compound N/A >95 7.85 (s, 1H, triazole), 1.55–1.70 (m, cyclopropane) 274.0 [M+H]⁺
4-(1-(6-(Trifluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide (79) N/A 97.78 (HPLC) 8.45 (d, pyridine), 2.30 (s, CH₃) 481.4 [M+H]⁺
4-(3-(4-Allyl-2-methoxyphenoxy)propyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole (45) 111.3–112.5 >95 5.90–6.10 (m, allyl), 4.60 (s, benzyl) 476.5 [M+H]⁺
1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole N/A >97 8.10 (s, triazole), 2.40 (s, CH₃) 306.1 [M+H]⁺

Key Observations :

  • Triazole protons typically resonate at δ 7.8–8.5 ppm in ¹H NMR .
  • CF₃ groups induce significant deshielding in adjacent protons (e.g., cyclopropane protons at δ 1.55–1.70 ).

Biological Activity

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole is a heterocyclic compound belonging to the 1,2,3-triazole class. Its unique structure features a bromine atom at the fourth position and a cyclopropyl group at the first position of the triazole ring, with a trifluoromethyl group enhancing its chemical properties and biological activity. The molecular formula is C6H5BrF3N3\text{C}_6\text{H}_5\text{BrF}_3\text{N}_3, and it has a molecular weight of approximately 256.02 g/mol .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, which may enhance its effectiveness against various biological targets .

Mechanism of Action:
The compound's mechanism generally involves binding to specific enzymes or receptors, modulating their activity. The structural features of the cyclopropyl and triazole groups are believed to enhance binding affinity and specificity .

Biological Studies and Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity: The compound has been tested against various Gram-positive and Gram-negative bacterial strains. Results indicated notable antimicrobial effects, suggesting potential applications in treating bacterial infections .
  • Anticancer Properties: In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For example, it exhibited cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
  • Anti-inflammatory Effects: Research also highlighted its influence on cytokine release in peripheral blood mononuclear cells. Compounds similar to this compound demonstrated significant reductions in TNF-α and IFN-γ levels, indicating potential anti-inflammatory properties .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other triazole derivatives to understand its unique properties better:

Compound NameStructural FeaturesUnique Characteristics
4-Bromo-1-cyclopropyl-1H-1,2,3-triazoleLacks trifluoromethyl groupSimpler structure may affect biological activity
5-(Trifluoromethyl)-1H-1,2,3-triazoleLacks cyclopropyl groupDifferent reactivity and potential applications
1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazoleContains both cyclopropyl and trifluoromethyl groupsSimilar bioactivity but different substitution patterns

The unique combination of both the cyclopropyl and trifluoromethyl groups in this compound contributes to its distinctive properties and potential applications in medicinal chemistry .

Case Studies

In recent studies focusing on novel triazole derivatives including this compound:

  • Study on Anticancer Activity: A study reported that derivatives showed varying degrees of cytotoxicity against different cancer cell lines. The presence of the trifluoromethyl moiety was linked to enhanced potency against specific targets .
  • Evaluation of Anti-inflammatory Effects: Another research highlighted that certain derivatives significantly reduced pro-inflammatory cytokines without causing toxicity in cellular models .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach . Alternative routes include cyclization of precursors under reflux in solvents like DMSO or THF. For example, describes a triazole synthesis via 18-hour reflux in DMSO, achieving 65% yield after crystallization. Reaction time, solvent polarity, and catalyst loading (e.g., Cu(I) salts) critically affect regioselectivity and purity. Post-synthesis purification often involves column chromatography (e.g., using ethyl acetate/hexane gradients) or preparative HPLC .

Q. How can the structural integrity and purity of this triazole derivative be validated?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹⁹F NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. For instance, reports coupling constants (e.g., J = 8.0 Hz) and HRMS data matching theoretical values. Purity is assessed via HPLC (e.g., 97–100% purity in ) or supercritical fluid chromatography (SFC) for enantiomeric resolution . Thermal stability can be evaluated using differential scanning calorimetry (DSC).

Q. What are the key challenges in introducing the trifluoromethylcyclopropyl moiety during synthesis?

  • Methodological Answer : The trifluoromethylcyclopropyl group imposes steric and electronic constraints. Its incorporation often requires stable precursors like 1-(trifluoromethyl)cyclopropyl azides or alkynes. highlights potential impurities (e.g., 0.2% undesired triazole isomers) due to incomplete cyclopropanation or side reactions. Solvent choice (e.g., THF for improved solubility) and controlled reaction temperatures (e.g., 100°C in ) mitigate these issues.

Advanced Research Questions

Q. How does stereoelectronic tuning of the trifluoromethylcyclopropyl group impact biological activity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences binding affinity. demonstrates that substituents on the benzyl ring (e.g., 4-methyl vs. 2-bromo) modulate antiviral activity. Computational studies (e.g., density-functional theory (DFT) in ) can predict charge distribution and reactivity. For example, exact-exchange functionals improve thermochemical accuracy (average deviation: 2.4 kcal/mol), aiding in rational design .

Q. What strategies resolve contradictions in reported synthetic yields and impurity profiles?

  • Methodological Answer : Variability in yields (e.g., 52% in vs. 65% in ) may stem from differences in solvent purity, catalyst aging, or workup protocols. Advanced characterization tools like LC-MS ( ) identify trace impurities (e.g., 0.34% aniline byproducts). Design of experiments (DoE) optimizes parameters like stoichiometry and reaction time.

Q. How can computational modeling predict regioselectivity in triazole derivatization?

  • Methodological Answer : DFT calculations (e.g., B3LYP functional) model transition states to predict regioselectivity in cycloadditions. ’s exchange-correlation functional framework can be adapted to study substituent effects on reaction pathways. Molecular docking simulations further correlate triazole orientation (e.g., 1,4- vs. 1,5-regioisomers) with target binding (e.g., protease inhibition in ) .

Q. What role does chiral resolution play in evaluating enantiomer-specific bioactivity?

  • Methodological Answer : Enantiomers (e.g., in ) exhibit distinct biological profiles due to differential target interactions. Chiral SFC (e.g., using cellulose-based columns) separates enantiomers with retention times varying by >1 minute (e.g., 1.41 vs. 2.45 min in ). Bioactivity assays on resolved enantiomers (e.g., IC₅₀ comparisons) validate structure-activity relationships (SAR) .

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